molecular formula C11H12ClNO3 B13410172 Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- CAS No. 89780-32-5

Butanamide, N-1,3-benzodioxol-5-yl-4-chloro-

Cat. No.: B13410172
CAS No.: 89780-32-5
M. Wt: 241.67 g/mol
InChI Key: DYWUTDRBTMAETQ-UHFFFAOYSA-N
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Description

Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- is a chemical compound that belongs to the class of organic compounds known as benzodioxoles. These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms. The presence of a chlorine atom and a butanamide group further defines its unique structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- typically involves the reaction of 1,3-benzodioxole with a chlorinating agent to introduce the chlorine atom. This is followed by the reaction with butanamide under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanamide, N-1,3-benzodioxol-5-yl-4-chloro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

89780-32-5

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-chlorobutanamide

InChI

InChI=1S/C11H12ClNO3/c12-5-1-2-11(14)13-8-3-4-9-10(6-8)16-7-15-9/h3-4,6H,1-2,5,7H2,(H,13,14)

InChI Key

DYWUTDRBTMAETQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCCl

Origin of Product

United States

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